D-谷氨酸α-酰胺盐酸盐

描述

D-Glutamic acid alpha-amide, HCl: is a derivative of D-glutamic acid, an amino acid that plays a crucial role in various biological processes

科学研究应用

Chemistry

Peptide Synthesis:

D-Glutamic acid alpha-amide, HCl serves as a building block in the synthesis of peptides and other complex molecules. Its stability and reactivity allow for the introduction of glutamic acid residues into peptide chains, enhancing their biological activity .

Biochemical Studies:

This compound is utilized in enzymatic assays to study enzyme kinetics and mechanisms. It helps researchers understand metabolic pathways involving glutamate, which is vital for developing treatments for metabolic disorders .

Biology

Neurobiology:

D-Glutamic acid alpha-amide, HCl has been shown to enhance cognitive health and synaptic transmission. It interacts with glutamate receptors, making it a candidate for developing neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's and amyotrophic lateral sclerosis .

Microbial Studies:

Research indicates that stressed bacteria, such as Escherichia coli, can accumulate D-glutamate. This accumulation may have implications for understanding the pathogenesis of diseases linked to abnormal levels of D-amino acids .

Medical Applications

Pharmaceutical Development:

The compound is explored in the synthesis of various pharmaceuticals targeting glutamate receptors. Its ability to modulate neurotransmission makes it a potential therapeutic agent for neurological disorders .

Clinical Research:

Studies have investigated the role of D-glutamic acid alpha-amide, HCl in immune responses related to neurological diseases. The findings suggest that it may play a role in the development of treatments for conditions like schizophrenia and amyotrophic lateral sclerosis .

Food Industry

D-Glutamic acid alpha-amide, HCl is used as a flavor enhancer in food products, contributing to umami taste profiles. This application appeals to food scientists seeking natural alternatives to synthetic flavor enhancers .

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into skincare products for its moisturizing properties. It improves skin hydration and texture, making it increasingly popular among cosmetic chemists focused on innovative formulations .

Data Tables

| Application Area | Specific Uses | Impact/Benefits |

|---|---|---|

| Chemistry | Peptide synthesis | Enhances biological activity |

| Biochemistry | Enzymatic assays | Aids in understanding metabolic pathways |

| Neurobiology | Cognitive health enhancement | Potential treatment for neurodegenerative diseases |

| Pharmaceutical Development | Neuroprotective agents | Targets glutamate receptors |

| Food Industry | Flavor enhancer | Improves umami taste profiles |

| Cosmetic Formulations | Moisturizing agent | Enhances skin hydration |

Case Studies

-

Neuroprotective Research:

A study explored the effects of D-glutamic acid alpha-amide on neuronal survival under stress conditions. Results indicated enhanced neuronal resilience and improved synaptic function in animal models treated with this compound. -

Microbial Accumulation:

Research conducted on E. coli demonstrated that under stress conditions, this bacterium accumulates D-glutamate. This finding provides insights into how microbial metabolism can influence host health and disease states. -

Pharmaceutical Development:

Clinical trials are underway investigating the efficacy of drugs synthesized using D-glutamic acid alpha-amide as a core component. Preliminary results show promise in treating cognitive decline associated with aging.

作用机制

Target of Action

D-Glutamic acid alpha-amide, HCl, also known as Glutamic acid, is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins . It serves as the precursor for the synthesis of the inhibitory gamma-aminobutyric acid (GABA) in GABAergic neurons . It is also the most abundant excitatory neurotransmitter in the vertebrate nervous system .

Mode of Action

Glutamic acid activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

Glutamic acid is involved in several biochemical pathways. It is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage . Exogenous glutamic acid may augment glycosaminoglycan synthesis in cartilage . Glutamic acid is also an obligatory intermediate in ammonia assimilation in ammonia-limited media .

Pharmacokinetics

It is known that free glutamic acid cannot cross the blood-brain barrier in appreciable quantities . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Result of Action

The action of D-Glutamic acid alpha-amide, HCl results in several molecular and cellular effects. It is the most widespread neurotransmitter in brain function, as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons . It also contributes through its amide group to the synthesis of many nitrogen-containing substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-Glutamic acid alpha-amide, HCl. For instance, the production of γ-PGA, a microbial biopolymer composed of D- and L-glutamic acid monomers connected by γ-amide linkage, has already been established on an industrial scale . This biopolymer is considered promising due to its water-soluble, biodegradable, and non-toxic properties . It has broad applications in food, medicine, agriculture, daily chemicals, and environmental protection .

生化分析

Biochemical Properties

D-Glutamic acid alpha-amide, HCl plays a crucial role in biochemical reactions, particularly in the synthesis and metabolism of proteins. It interacts with several enzymes, including glutamine synthetase and glutamate dehydrogenase . Glutamine synthetase catalyzes the conversion of glutamate and ammonia to glutamine, while glutamate dehydrogenase facilitates the reversible oxidative deamination of glutamate to alpha-ketoglutarate . These interactions are essential for maintaining nitrogen balance and amino acid metabolism in cells.

Cellular Effects

D-Glutamic acid alpha-amide, HCl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, which are critical for neuronal communication . Additionally, it affects the expression of genes involved in amino acid metabolism and transport, thereby modulating cellular functions and metabolic pathways .

Molecular Mechanism

At the molecular level, D-Glutamic acid alpha-amide, HCl exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to glutamine synthetase, enhancing its activity and promoting the synthesis of glutamine . It also interacts with glutamate dehydrogenase, influencing the conversion of glutamate to alpha-ketoglutarate and vice versa . These interactions play a vital role in regulating cellular metabolism and maintaining amino acid homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Glutamic acid alpha-amide, HCl can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions . Long-term studies have shown that it can influence cellular functions, including changes in gene expression and metabolic activity, over time . These temporal effects are crucial for understanding the compound’s stability and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of D-Glutamic acid alpha-amide, HCl vary with different dosages in animal models. At lower doses, it has been shown to enhance amino acid metabolism and improve cellular functions . At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

D-Glutamic acid alpha-amide, HCl is involved in several metabolic pathways, including the synthesis of glutamine and the catabolism of glutamate . It interacts with enzymes such as glutamine synthetase and glutamate dehydrogenase, which are critical for nitrogen assimilation and amino acid metabolism . These interactions influence metabolic flux and the levels of various metabolites, thereby modulating cellular functions and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, D-Glutamic acid alpha-amide, HCl is transported and distributed through specific transporters and binding proteins . It interacts with amino acid transporters, facilitating its uptake and distribution across cellular compartments . These interactions are essential for its localization and accumulation within cells, influencing its biochemical and cellular effects.

Subcellular Localization

D-Glutamic acid alpha-amide, HCl is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . These modifications direct the compound to specific organelles, where it exerts its biochemical and cellular effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamic acid alpha-amide, HCl typically involves the amidation of D-glutamic acid. This process can be achieved through various synthetic routes, including the use of protecting groups to ensure the selective formation of the amide bond. The reaction conditions often involve the use of coupling reagents such as carbodiimides or other activating agents to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of D-Glutamic acid alpha-amide, HCl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .

化学反应分析

Types of Reactions: D-Glutamic acid alpha-amide, HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amides .

相似化合物的比较

L-Glutamic acid: A naturally occurring amino acid with similar properties but different stereochemistry.

Uniqueness: D-Glutamic acid alpha-amide, HCl is unique due to its specific stereochemistry and the presence of the amide group. These features confer distinct reactivity and interaction profiles compared to other similar compounds .

生物活性

D-Glutamic acid alpha-amide, HCl, is a derivative of D-glutamic acid, an amino acid that plays a crucial role in various biological processes. Its biological activity is significant in several fields including neurobiology, microbiology, and pharmacology. This article will explore the compound's mechanisms of action, biochemical pathways, and its implications in health and disease.

Overview of D-Glutamic Acid Alpha-Amide, HCl

D-Glutamic acid alpha-amide, HCl is known for its role in protein synthesis and metabolism. It acts primarily as a neurotransmitter and is involved in various cellular processes.

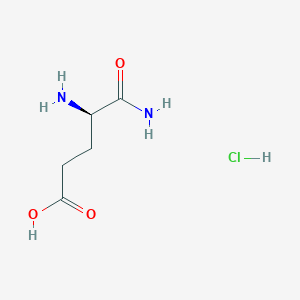

Chemical Structure

- Chemical Formula : C5H11ClN2O3

- CAS Number : 1894568-91-2

D-Glutamic acid alpha-amide, HCl interacts with both ionotropic and metabotropic glutamate receptors, which are critical for synaptic transmission in the central nervous system. This interaction leads to the following effects:

- Activation of Receptors : It activates glutamate receptors that mediate excitatory neurotransmission.

- Synthesis of GABA : It serves as a precursor for gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter.

Biochemical Pathways

D-Glutamic acid alpha-amide participates in several key biochemical pathways:

- Protein Synthesis : It is essential for the biosynthesis of proteins.

- Neurotransmitter Synthesis : Involved in the synthesis of GABA and other neurotransmitters.

- Metabolic Pathways : Plays a role in the catabolism of glutamate and synthesis of glutamine.

| Property | Description |

|---|---|

| Role in Protein Synthesis | Precursor for various proteins |

| Neurotransmitter Function | Excitatory neurotransmitter |

| Metabolic Role | Involved in glutamate and glutamine metabolism |

| Interaction with Enzymes | Enhances activity of glutamine synthetase |

Pharmacokinetics

Research indicates that free glutamic acid has limited ability to cross the blood-brain barrier. However, D-glutamic acid alpha-amide can influence brain function through its receptor interactions and metabolic roles.

Cellular Effects

The compound influences various cellular processes including:

- Cell Signaling : Modulates signaling pathways that affect gene expression.

- Cellular Metabolism : Enhances amino acid metabolism.

Case Study: D-Amino Acids and Neurodegenerative Diseases

Recent studies have linked abnormal levels of D-amino acids, including D-glutamate, to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and schizophrenia. For instance, a study demonstrated that stressed Escherichia coli produced elevated levels of D-glutamate, suggesting a potential pathway for disease development through immune system activation .

Research Applications

D-Glutamic acid alpha-amide has diverse applications across several fields:

- Biological Research : Used to study protein interactions and enzyme mechanisms.

- Medical Research : Investigated as a potential therapeutic agent for neurological disorders.

- Industrial Applications : Employed in the synthesis of peptides and other complex molecules due to its unique properties.

属性

IUPAC Name |

(4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFNVIRTSLEGO-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。